molecular formula C12H12N2O3S B2543770 methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477863-90-4

methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No. B2543770
CAS RN: 477863-90-4
M. Wt: 264.3
InChI Key: FFZGJXPHJKGRRR-UHFFFAOYSA-N
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Description

The compound of interest, methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate, is a multifunctional molecule that incorporates both pyrrole and thiophene moieties. These heterocyclic components are known for their electronic properties and are widely used in the synthesis of various pharmaceuticals and materials .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cyclization reactions and the formation of intermediates. For instance, the thermal decarbonylation of certain pyrrole derivatives can lead to the formation of novel pyrazolo[3,2-b][1,3]benzoxazine compounds, as demonstrated in one study . Another approach to synthesizing polyfunctionalized pyrrole and thiophene derivatives is through the controlled reactivity of aza-trienes, which can yield different products depending on the catalyst used .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including X-ray crystallography, NMR, and mass spectrometry. For example, the structure of a complex thiophene derivative was confirmed by single crystal X-ray diffraction, which provided detailed information about the molecular conformation and crystal packing . Additionally, NMR studies have revealed the influence of substituents on the chemical shifts of ring protons in thiophene derivatives .

Chemical Reactions Analysis

The reactivity of thiophene and pyrrole derivatives can be quite diverse. In one study, the mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates were investigated, showing that these compounds undergo fragmentation pathways that are influenced by the site of positive charge localization . Another reaction pathway involves the addition of alcohols to chlorinated thiophene derivatives, followed by O-alkylation and hydrolysis to yield various ethers of thiotetronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are significantly affected by their substituents. For instance, the IR carbonyl stretching frequencies and 1H NMR chemical shifts of methyl (substituted 3-thiophenecarboxylate)s show a strong correlation with the nature of the substituents, indicating the impact of conformation, steric hindrance, and intramolecular hydrogen bonding . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

Cyclization and Novel Compound Synthesis

Research by Lisowskaya et al. (2006) explored the cyclization of related compounds, leading to the synthesis of novel structures such as methyl 3-acyl-9-hydroxy-9-phenyl-9H-pyrazolo[3,2-b][1,3]benzoxazine-2-carboxylates. The study demonstrates the potential for using similar compounds in synthesizing new molecular structures with unique properties, possibly including pharmaceutical applications (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).

Reactivity in Direct Arylations

The work by Smari et al. (2015) on the reactivity of 3-(pyrrol-1-yl)thiophenes in Pd-catalysed direct arylations reveals the conditions for regioselective arylation. This research points to the versatility of pyrrol-1-yl thiophene derivatives in chemical synthesis, potentially applicable to the synthesis and modification of related compounds for creating molecules with desired properties (Smari, Youssef, Ammar, Hassine, Soulé, & Doucet, 2015).

Crystal Structure Analysis

The study by Ramazani et al. (2011) on the single crystal X-ray structure of a closely related compound provides insights into the molecular structure and potential interactions of similar compounds. Understanding the crystal structure is crucial for the development of materials and drugs, highlighting the importance of structural analysis in the application of such compounds (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds, including the use of appropriate personal protective equipment .

properties

IUPAC Name

methyl 3-[2-(methylcarbamoyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-13-11(15)9-4-3-6-14(9)8-5-7-18-10(8)12(16)17-2/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZGJXPHJKGRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN1C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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